molecular formula C17H21N3O2 B2405108 N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide CAS No. 1798530-02-5

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide

Cat. No. B2405108
CAS RN: 1798530-02-5
M. Wt: 299.374
InChI Key: KQDSARAVZDDQQO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that derivatives of N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide can be synthesized through various chemical reactions, leading to the production of a range of heterocyclic compounds. For instance, studies demonstrate the preparation of N-alkylated products such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, highlighting the compound's versatility in synthesizing diverse heterocyclic frameworks (El-Essawy & Rady, 2011).

Biological Activities

Further research into the derivatives of this compound reveals their potential in exhibiting significant biological activities, including antimicrobial and anticancer properties. For example, pyridine and thioamide derivatives have been synthesized from related compounds and evaluated for their antimicrobial activity, showcasing the potential utility of these derivatives in pharmaceutical applications (Zaki, Al-Gendey & Abdelhamid, 2018).

Antimicrobial and Antibacterial Studies

Specific derivatives have been synthesized with a focus on their antibacterial properties. Research demonstrates the synthesis of novel compounds such as pyrazoline derivatives with promising antibacterial activities, comparing favorably to known antibiotics like Gentamicin and Tetracycline (Rani, Yusuf, Khan, Sahota & Pandove, 2015). This highlights the compound's role in contributing to the development of new antibacterial agents.

Molecular Characterization and Theoretical Studies

The molecular and electronic structures of derivatives have been characterized through various spectroscopic techniques and theoretical models, including density functional theory (DFT). These studies not only provide insights into the compound's structural properties but also pave the way for its optimization in targeted applications. For instance, investigations on a thiazole-based heterocyclic amide demonstrate its antimicrobial potential, further supported by experimental and theoretical analyses (Cakmak et al., 2022).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-19-16-6-2-5-14(16)15(18-19)11-20(17(21)12-7-8-12)10-13-4-3-9-22-13/h3-4,9,12H,2,5-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDSARAVZDDQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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